
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl-: is a complex organic compound that belongs to the quinone family Quinones are characterized by their conjugated cyclic dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the oxidation of appropriate phenolic precursors using oxidizing agents such as peroxydisulfate salts. The reaction is usually carried out in an alkaline aqueous medium, sometimes with the addition of co-solvents like pyridine . The yields of the desired product can vary, but the simplicity of the reaction often makes it a preferred method.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Peroxydisulfate salts are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- exerts its effects involves redox reactions. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. These redox properties make it a valuable compound in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
p-Benzoquinone: The parent compound, which lacks the hydroxyl, nitrophenyl, and phenyl substituents.
Hydroquinone: The reduced form of p-Benzoquinone, often used in skin-lightening products.
2,5-Dihydroxy-p-benzoquinone: A similar compound with hydroxyl groups at the 2 and 5 positions.
Uniqueness
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of both hydroxyl and nitrophenyl groups enhances its reactivity and makes it a versatile compound for various scientific and industrial uses.
Propiedades
Número CAS |
1242-38-2 |
|---|---|
Fórmula molecular |
C18H11NO6 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
2,5-dihydroxy-3-(4-nitrophenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H11NO6/c20-15-13(10-4-2-1-3-5-10)16(21)18(23)14(17(15)22)11-6-8-12(9-7-11)19(24)25/h1-9,20,23H |
Clave InChI |
OZXGEUJRKOAVLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


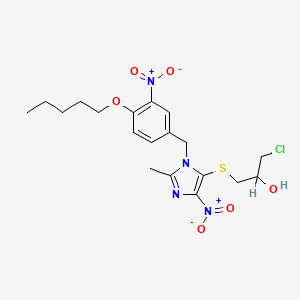
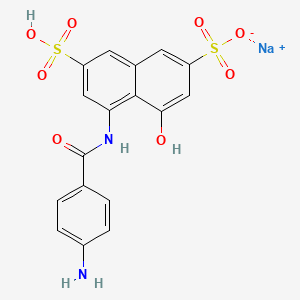
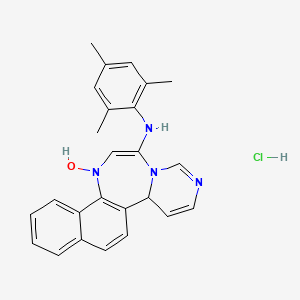
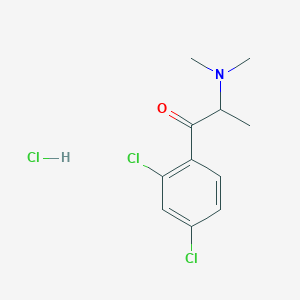
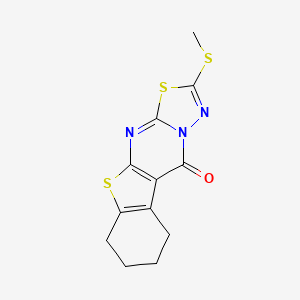


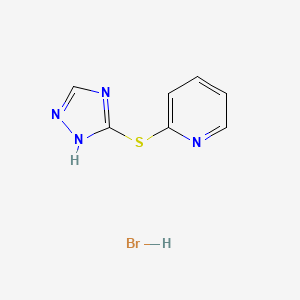
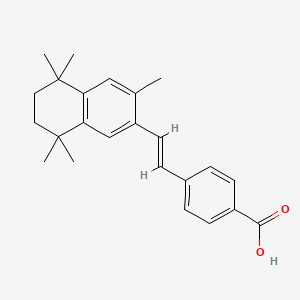
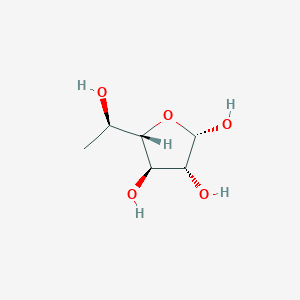
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
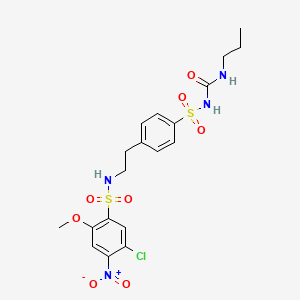
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)

